![molecular formula C11H13BrFN B13171812 N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)
N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine: is an organic compound with the molecular formula C11H13BrFN It is a cyclopropane derivative, characterized by the presence of a bromo and fluoro substituent on the phenyl ring, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and N-methylcyclopropanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo substituent.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent is replaced by a different functional group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the bromo substituent can be replaced by an aryl or alkyl group, leading to the formation of a new carbon-carbon bond.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
- N-[(2-Bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
- N-[(2-Chloro-3-fluorophenyl)methyl]-N-methylcyclopropanamine
- N-[(2-Bromo-3-chlorophenyl)methyl]-N-methylcyclopropanamine
Comparison:
- N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions.
- Similar compounds with different substituents or positions may exhibit different chemical and biological properties, making them useful for comparative studies in research.
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C11H13BrFN/c1-14(9-5-6-9)7-8-3-2-4-10(13)11(8)12/h2-4,9H,5-7H2,1H3 |
InChI-Schlüssel |
JSIOAFUWUBTUPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C(=CC=C1)F)Br)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
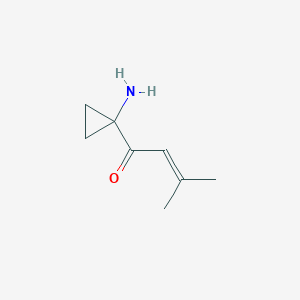
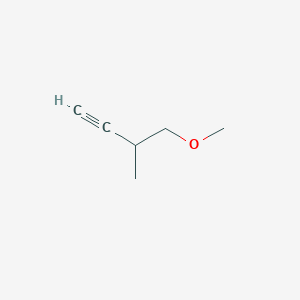



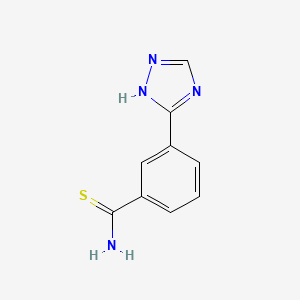
![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
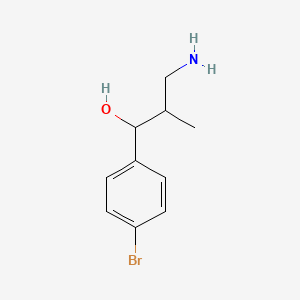
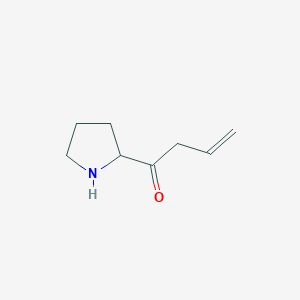
![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

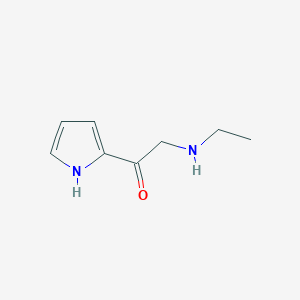
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
